Synthesis and characterization of 3-Fluoro-2-methylphenylboronic acid pinacol ester
Synthesis and characterization of 3-Fluoro-2-methylphenylboronic acid pinacol ester
An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-2-methylphenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Fluoro-2-methylphenylboronic acid pinacol ester, a key building block in modern synthetic and medicinal chemistry. We will delve into its synthesis, detailed characterization, and applications, offering field-proven insights and robust protocols.
Introduction: The Strategic Importance of Fluorinated Arylboronic Esters
Boronic acids and their corresponding pinacol esters are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the efficient construction of carbon-carbon bonds, a fundamental process in the creation of complex organic molecules. The pinacol ester form offers enhanced stability and easier handling compared to the free boronic acid, making it highly suitable for a wide range of applications, including large-scale and automated synthesis.[2]
The incorporation of fluorine and methyl groups onto the phenyl ring, as seen in 3-Fluoro-2-methylphenylboronic acid pinacol ester, is a strategic design element in drug discovery.[3] The fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties by enhancing metabolic stability, increasing binding affinity, and modulating lipophilicity.[2] The methyl group provides steric bulk and can influence the molecule's conformation. Consequently, this reagent is a valuable intermediate for synthesizing novel bioactive compounds and drug candidates.[3][4][5]
Synthesis: The Miyaura Borylation Approach
The most common and efficient method for preparing arylboronic esters is the Palladium-catalyzed Miyaura borylation.[6] This reaction involves the cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), and offers high functional group tolerance.[6][7]
Reaction Scheme
The synthesis of 3-Fluoro-2-methylphenylboronic acid pinacol ester is typically achieved by the Miyaura borylation of 1-Halo-3-fluoro-2-methylbenzene.
Caption: General reaction scheme for Miyaura borylation.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of arylboronic esters via Miyaura borylation.
Materials:
-
1-Bromo-3-fluoro-2-methylbenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-fluoro-2-methylbenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv).
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[8]
Causality Behind Experimental Choices
-
Palladium Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation. The dppf ligand is bulky and electron-rich, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Potassium acetate (KOAc) is a mild base that is crucial for the transmetalation step. It is thought to activate the diboron reagent. Using a mild base also helps to suppress potential side reactions like Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide.[6]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure a high yield.
-
Anhydrous Solvent: The reaction is sensitive to water, which can lead to the hydrolysis of the boronic ester product. Using an anhydrous solvent is critical for the success of the reaction.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of arylboronic esters.
Characterization of 3-Fluoro-2-methylphenylboronic acid pinacol ester
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized product.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₈BFO₂[9] |
| Molecular Weight | 236.09 g/mol [9] |
| Physical State | Liquid or Solid[9] |
| Storage | Store at 2-8°C in a dry, sealed container[2] |
Spectroscopic Data (Exemplary)
The following tables outline the expected spectroscopic data for 3-Fluoro-2-methylphenylboronic acid pinacol ester based on its structure and data from similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.6 | m | 1H | Ar-H |
| ~ 6.9 - 7.1 | m | 2H | Ar-H |
| ~ 2.5 | s | 3H | Ar-CH₃ |
| ~ 1.35 | s | 12H | C(CH₃)₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 (d, J ≈ 245 Hz) | C-F |
| ~ 145 | C-CH₃ |
| ~ 130-135 | Ar-C |
| ~ 115-125 | Ar-C |
| ~ 84 | O-C(CH₃)₂ |
| ~ 25 | O-C(CH₃)₂ |
| ~ 20 | Ar-CH₃ |
Note: The carbon attached to boron is often not observed or is very broad.
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
A single resonance is expected in the typical range for an aryl fluoride.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.
Applications in Drug Discovery
3-Fluoro-2-methylphenylboronic acid pinacol ester is a versatile building block for the synthesis of complex molecules in drug discovery programs.[10] Its primary application is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in many pharmaceuticals. The strategic placement of the fluoro and methyl groups allows medicinal chemists to fine-tune the properties of lead compounds to improve their efficacy and safety profiles.[2] Boronic acids and their derivatives are present in several FDA-approved drugs, highlighting their importance in medicinal chemistry.[3][5] Furthermore, phenylboronic acid pinacol esters are being explored for use in stimuli-responsive drug delivery systems.[11][12]
Conclusion
3-Fluoro-2-methylphenylboronic acid pinacol ester is a valuable and versatile reagent in organic synthesis and medicinal chemistry. The Miyaura borylation provides a reliable and high-yielding route to its synthesis. Proper characterization using a combination of NMR, MS, and IR spectroscopy is crucial to ensure the quality of the material for subsequent applications. Its utility as a building block in the development of new therapeutics underscores the importance of such functionalized reagents in advancing the field of drug discovery.
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- Santa Cruz Biotechnology. (n.d.). 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester | CAS 1073371-96-6 | SCBT.
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